Calcium 4-methyl-2-oxovalerate

Beschreibung

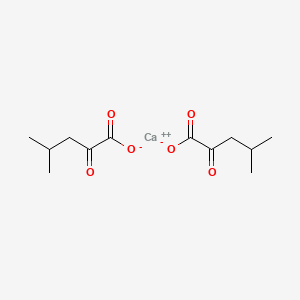

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

51828-95-6 |

|---|---|

Molekularformel |

C6H10CaO3 |

Molekulargewicht |

170.22 g/mol |

IUPAC-Name |

calcium;4-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Ca/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

InChI-Schlüssel |

YJAKVPKJJMFDNW-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].[Ca+2] |

Kanonische SMILES |

CC(C)CC(=O)C(=O)O.[Ca] |

Andere CAS-Nummern |

51828-95-6 |

Verwandte CAS-Nummern |

816-66-0 (Parent) |

Herkunft des Produkts |

United States |

Synthesis and Preparation Methodologies of Calcium 4 Methyl 2 Oxovalerate

Chemical Synthetic Routes

The primary methods for synthesizing calcium 4-methyl-2-oxovalerate involve direct neutralization of the corresponding keto acid or more complex multi-step procedures.

Neutralization Reactions with Calcium Sources

The most common and direct route to synthesizing this compound is through an acid-base neutralization reaction. This process involves reacting 4-methyl-2-oxovaleric acid, the α-keto analogue of the amino acid leucine (B10760876), with a suitable calcium source.

The reaction is typically carried out in an aqueous medium where the 4-methyl-2-oxovaleric acid is dissolved in water. A slurry or solution of a calcium source, such as calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃), is then slowly added. The reaction is governed by careful control of pH, which is generally maintained between 8 and 9 to facilitate the precipitation of the calcium salt. The temperature is kept in a mild range, typically 20-30°C, to prevent potential degradation of the keto acid. The resulting product is the calcium salt, which often crystallizes as a hydrate (B1144303). This method is advantageous due to its simplicity, scalability, and cost-effectiveness.

| Parameter | Description | Source(s) |

| Reactant 1 | 4-Methyl-2-oxovaleric acid | |

| Reactant 2 | Calcium Hydroxide or Calcium Carbonate | |

| Solvent | Aqueous medium (e.g., purified water) | |

| pH Control | Maintained at ~8-9 | |

| Temperature | 20-30°C | |

| Reaction Time | 1-3 hours with stirring | |

| Product | This compound (often as a hydrate) |

Multi-step Organic Synthesis Procedures

One patented process describes a general method for preparing calcium salts of α-ketocarboxylic acids that yields high-quality solids with little need for further purification. google.com This process involves reacting the α-ketocarboxylic acid with an amine to form a salt that is soluble in the reaction medium. This amine salt is then treated with a source of calcium ions, causing the desired calcium salt of the α-ketocarboxylic acid to precipitate because it is substantially insoluble in the reaction medium. google.com This method has been shown to produce calcium α-ketoisocaproate in high yield (93%). google.com

Alternative strategies have been developed for related compounds, such as calcium 3-methyl-2-oxovalerate, which involve reactions between dialkyl oxalates and aldehydes in the presence of an alcoholic sodium alkoxide solution, followed by pH adjustments and salt formation. google.com Such methods demonstrate the versatility of organic synthesis in creating branched-chain keto acid salts, although they are generally more complex and costly than direct neutralization.

Purification Techniques for Research-Grade Material

Achieving high purity is essential for the use of this compound in research and pharmaceutical applications. The primary purification technique for the crude product obtained from synthesis is recrystallization.

After the initial synthesis and filtration to remove insoluble impurities, the crude this compound is typically recrystallized from a mixed solvent system. This often involves dissolving the compound in a primary solvent, like purified water, and then adding an organic solvent, such as ethanol, to induce crystallization. The precise ratio of the solvents is optimized to maximize both the purity and the yield of the final product.

Following recrystallization, the purified crystals are isolated via filtration, often using vacuum filtration to efficiently separate the solid from the mother liquor. The final step is drying the crystalline powder. This is conducted under controlled conditions to remove residual solvents and water without causing degradation. For the hydrated form, care is taken to avoid excessive drying to preserve the water of hydration within the crystal structure. The final product is typically a white or almost white crystalline powder. chemimpex.com The purity of research-grade material is often confirmed to be ≥98.0% through methods like titrimetric analysis. vwr.com

| Technique | Description | Source(s) |

| Filtration | Initial separation of the crude product from the reaction mixture to remove insoluble impurities. | |

| Recrystallization | Dissolving the crude product in a solvent (e.g., water) and adding a second solvent (e.g., ethanol) to induce the formation of pure crystals. | |

| Isolation | Separation of the purified crystals from the mother liquor, typically by vacuum filtration. | |

| Controlled Drying | Drying the purified product under controlled temperature and humidity to remove solvents while preserving the desired hydrate form. |

Biochemical Roles and Metabolic Pathways of 4 Methyl 2 Oxovalerate

Central Role in Leucine (B10760876) Catabolism and Anabolism

The metabolism of leucine is a multi-step process that begins with its conversion to 4-methyl-2-oxovalerate. This initial step is a reversible reaction, allowing for the interconversion between the amino acid and its corresponding alpha-keto acid, which is central to maintaining leucine homeostasis. researchgate.net

Transamination to Leucine

The first step in leucine catabolism is a reversible transamination reaction that produces 4-methyl-2-oxovalerate. frontiersin.org In this reaction, the amino group from leucine is transferred to alpha-ketoglutarate (B1197944), resulting in the formation of glutamate (B1630785) and 4-methyl-2-oxovalerate. researchgate.netnih.gov This process is catalyzed by branched-chain amino acid aminotransferases (BCATs). wikipedia.orgnih.gov Because this reaction is reversible, 4-methyl-2-oxovalerate can be reaminated to form leucine, making it a key player in both the breakdown and synthesis of this essential amino acid. nih.gov This reversibility is vital for body nitrogen metabolism and for providing leucine for protein synthesis when needed. nih.gov

Oxidative Decarboxylation to Isovaleryl-CoA

Once formed, 4-methyl-2-oxovalerate can undergo irreversible oxidative decarboxylation to form isovaleryl-CoA. nih.govrupahealth.com This reaction is a committed step in the catabolism of leucine and is catalyzed by the mitochondrial enzyme complex known as the branched-chain alpha-keto acid dehydrogenase complex (BCKDC). nih.govwikipedia.orgwikipedia.org The BCKDC reaction is the rate-limiting step in BCAA catabolism, making it a critical point of regulation. nih.govnih.gov The product, isovaleryl-CoA, is then further metabolized through a series of reactions to ultimately yield acetyl-CoA and acetoacetate (B1235776), which can enter the citric acid cycle for energy production or be used in the synthesis of other molecules like cholesterol. wikipedia.orgrupahealth.comwikipedia.org

Enzymatic Interactions and Regulation

The metabolic fate of 4-methyl-2-oxovalerate is tightly controlled by the activity of specific enzymes. The interplay between BCAT and BCKDC determines whether leucine is stored as its keto-acid, re-formed into the amino acid, or committed to irreversible breakdown for energy.

Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

BCATs are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transamination of all three BCAAs (leucine, isoleucine, and valine) to their corresponding alpha-keto acids. nih.govnih.gov There are two main isoforms of BCAT in mammals: a cytosolic form (BCAT1 or BCATc) and a mitochondrial form (BCAT2 or BCATm). researchgate.netnih.gov BCAT2 is the more widely expressed isoform, found in the mitochondria of most tissues, with particularly high levels in skeletal muscle. nih.govwikipedia.org BCAT1 expression is more restricted, primarily found in the brain and placenta. researchgate.netnih.gov The reversible nature of the BCAT-catalyzed reaction is crucial for maintaining a pool of BCAAs for protein synthesis while also initiating their catabolism when they are in excess. nih.govpatsnap.com

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)

The BCKDC is a large, multi-enzyme complex located in the inner mitochondrial membrane that catalyzes the irreversible oxidative decarboxylation of branched-chain alpha-keto acids, including 4-methyl-2-oxovalerate. wikipedia.orgyoutube.com This complex is a key regulatory point in BCAA metabolism. nih.govfrontiersin.org Its activity is tightly controlled by a phosphorylation/dephosphorylation cycle. A specific kinase, BCKDH kinase (BCKDK), phosphorylates and inactivates the complex, while a phosphatase, PPM1K, dephosphorylates and activates it. nih.govfrontiersin.orgmdpi.com High concentrations of branched-chain keto-acids, such as 4-methyl-2-oxovalerate, can inhibit BCKDK activity, thereby promoting the activation of the BCKDC and the breakdown of BCAAs. frontiersin.orgscience.gov Deficiencies in BCKDC activity lead to the accumulation of BCAAs and their keto acids, causing the metabolic disorder known as Maple Syrup Urine Disease (MSUD). wikipedia.orgwikipedia.org

Interactions with Other Metabolic Enzymes (e.g., Alpha-Ketoglutarate Dehydrogenase)

High concentrations of branched-chain keto-acids, including 4-methyl-2-oxovalerate, have been shown to inhibit other key metabolic enzymes. Notably, pathophysiological concentrations, such as those seen in MSUD, can inhibit the activity of the alpha-ketoglutarate dehydrogenase complex (KGDHC) and the pyruvate (B1213749) dehydrogenase complex (PDHC). nih.gov The KGDHC is a critical enzyme in the citric acid cycle. This inhibition can disrupt cellular energy metabolism. nih.gov The interaction is significant as alpha-ketoglutarate is also a substrate for the BCAT enzyme, highlighting the intricate connections between BCAA metabolism and central energy pathways. researchgate.net

Interactive Data Tables

Table 1: Key Enzymes in 4-Methyl-2-Oxovalerate Metabolism This table summarizes the primary enzymes involved in the metabolic pathways of 4-methyl-2-oxovalerate.

| Enzyme | Abbreviation | Location | Function | Regulation |

|---|---|---|---|---|

| Branched-Chain Amino Acid Aminotransferase | BCAT | Cytosol (BCAT1) & Mitochondria (BCAT2) | Reversible transamination of Leucine to 4-Methyl-2-Oxovalerate. wikipedia.orgnih.gov | Substrate availability. |

Table 2: Metabolic Fates of 4-Methyl-2-Oxovalerate This table outlines the main metabolic outcomes for 4-methyl-2-oxovalerate.

| Pathway | Key Product | Enzymatic Step | Metabolic Significance |

|---|---|---|---|

| Anabolism (Reamination) | Leucine | BCAT (reverse reaction) | Replenishes leucine for protein synthesis. nih.gov |

| Catabolism (Oxidative Decarboxylation) | Isovaleryl-CoA | BCKDC (irreversible) | Commits leucine carbon skeleton to energy production or synthesis of other metabolites. nih.govwikipedia.org |

Downstream Metabolic Fates and Precursor Functions

4-Methyl-2-oxovalerate, also known as α-ketoisocaproate (KIC), is the primary alpha-keto acid that results from the initial, reversible transamination of the branched-chain amino acid (BCAA) leucine. This places it at a critical juncture in metabolism. Following its formation, 4-methyl-2-oxovalerate is a key substrate for the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzyme complex facilitates the irreversible oxidative decarboxylation of 4-methyl-2-oxovalerate to isovaleryl-CoA, a committed step in the degradation pathway of leucine. From this point, isovaleryl-CoA is directed into several significant metabolic pathways, serving as a precursor for the synthesis of acetyl-CoA and cholesterol. In muscle tissues, the metabolism of 4-methyl-2-oxovalerate can lead to the accumulation of isovalerate, 3-hydroxyisovalerate, and their corresponding carnitine esters. nih.gov In specialized tissues like pancreatic islets, it can be metabolized into carbon dioxide, water, acetoacetate, and back into L-leucine. nih.gov

Contribution to Ketone Body Synthesis

The metabolic breakdown of 4-methyl-2-oxovalerate is ketogenic, meaning it directly contributes to the synthesis of ketone bodies. Research has shown that 4-methyl-2-oxovalerate significantly stimulates the formation of ketone bodies, particularly acetoacetate, in tissues such as rat pancreatic islets. nih.gov The carbon backbone of 4-methyl-2-oxovalerate is directly incorporated into the resulting ketone body; specifically, carbons 2, 3, and 4 of acetoacetate are derived from the 4-methyl-2-oxovalerate skeleton. nih.gov

Ketone bodies, which also include beta-hydroxybutyrate and acetone, are primarily produced in the liver from the breakdown of fatty acids, especially during periods of fasting or low carbohydrate intake. wikipedia.org They serve as a vital alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle. wikipedia.org The synthesis of ketone bodies, or ketogenesis, is initiated when acetyl-CoA levels accumulate, a condition met by the catabolism of 4-methyl-2-oxovalerate. libretexts.orgsmpdb.ca

Role in Cholesterol and Acetyl-CoA Synthesis

A primary fate of 4-methyl-2-oxovalerate is its conversion to acetyl-CoA. The catabolism of isovaleryl-CoA, the product of 4-methyl-2-oxovalerate decarboxylation, ultimately yields acetyl-CoA. Acetyl-CoA is a central hub in cellular metabolism, playing a pivotal role in numerous biochemical reactions. wikipedia.org Its principal function is to feed the citric acid cycle (Krebs cycle) for the production of ATP, the main energy currency of the cell. wikipedia.org

Furthermore, acetyl-CoA is the fundamental building block for the biosynthesis of cholesterol and fatty acids. wikipedia.orglibretexts.org Studies utilizing isotopically labeled 4-methyl-2-oxovalerate have confirmed its direct role in the production of mitochondrial acetyl-CoA in the liver and kidneys. nih.gov This mitochondrial acetyl-CoA can be transported to the cytoplasm via the citrate-malate shuttle, where it is used for synthesizing fatty acids and, subsequently, cholesterol. libretexts.org

| Metabolite | Key Role | Relevant Pathway | Citations |

|---|---|---|---|

| Acetyl-CoA | Energy production, precursor for biosynthesis | Citric Acid Cycle, Cholesterol Synthesis, Fatty Acid Synthesis | wikipedia.orgnih.gov |

| Acetoacetate | Alternative energy source (ketone body) | Ketogenesis | nih.govwikipedia.org |

| Isovaleryl-CoA | Intermediate in leucine degradation | Branched-Chain Amino Acid Catabolism | |

| 3-Hydroxyisovalerate | Intermediate metabolite | Leucine Catabolism | nih.gov |

Involvement in Other Metabolite Formation (e.g., Alpha-Ketoglutarate)

The metabolism of 4-methyl-2-oxovalerate is intricately linked with the pool of alpha-ketoglutarate (AKG) and glutamate. The very formation of 4-methyl-2-oxovalerate from leucine is a reversible transamination reaction that requires alpha-ketoglutarate as the amino group acceptor, which in the process is converted to glutamate. Conversely, the amination of 4-methyl-2-oxovalerate to reform leucine utilizes glutamate and regenerates alpha-ketoglutarate. nih.gov

Alpha-ketoglutarate is a critical intermediate in the citric acid cycle and a central molecule in nitrogen metabolism. nih.govnih.gov It can be produced from glutamate via oxidative deamination or through various transamination reactions. nih.govnih.gov Therefore, the metabolic flux through 4-methyl-2-oxovalerate directly influences the cellular balance of the alpha-ketoglutarate and glutamate pools, which are essential for energy production and amino acid synthesis. nih.gov

Role in Non-Human Biological Systems

Plant Metabolism (e.g., Glucosinolate and Amino Acid Biosynthesis in Arabidopsis thaliana and Pogostemon cablin)

In the plant kingdom, 4-methyl-2-oxovalerate serves as a key intermediate in the biosynthesis of specialized metabolites and amino acids.

Pogostemon cablin (Patchouli): In the patchouli plant, 4-methyl-2-oxovalerate is a direct precursor for the synthesis of 4-methylvaleric acid. researchgate.netumich.edu This acid is a side chain of pogostone, one of the primary pharmacologically active components of patchouli oil. researchgate.netnih.gov The biosynthesis involves a one-carbon extension of 4-methyl-2-oxovalerate through an α-keto acid elongation (αKAE) pathway. researchgate.netumich.edu A key step in this pathway is the condensation of 4-methyl-2-oxovalerate with acetyl-CoA, a reaction catalyzed by the enzyme 2-isobutylmalate synthase (IBMS). researchgate.netumich.edunih.gov

Arabidopsis thaliana and Glucosinolate Biosynthesis: The biosynthesis of methionine-derived glucosinolates, which are important defense compounds in Brassicaceae plants like Arabidopsis thaliana, involves a chain elongation process that is analogous to leucine biosynthesis. nih.govresearchgate.net While the direct substrate for methionine elongation is a related α-keto acid, the pathway utilizes enzymes homologous to those in the leucine pathway, where 4-methyl-2-oxovalerate is a central intermediate. umich.edunih.gov This highlights the evolutionary recruitment of fundamental metabolic pathways, such as the one involving 4-methyl-2-oxovalerate, for the production of diverse secondary metabolites in plants.

| Plant Species | Metabolic Pathway | End Product/Process | Key Enzyme(s) | Citations |

|---|---|---|---|---|

| Pogostemon cablin | α-Keto Acid Elongation (αKAE) | Pogostone (via 4-methylvaleric acid) | 2-Isobutylmalate Synthase (IBMS), Acyl-Activating Enzyme (AAE2) | researchgate.netumich.edunih.gov |

| Arabidopsis thaliana | Amino Acid Biosynthesis (Leucine) / Glucosinolate Biosynthesis (analogous pathway) | Leucine, Methionine-derived Glucosinolates | Isopropylmalate Synthase (IPMS), Methylthioalkylmalate Synthase (MAMS) | umich.edunih.govresearchgate.net |

Microbial Metabolic Pathways

4-Methyl-2-oxovalerate, or ketoleucine, is a known metabolite in various microorganisms, including the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govnih.gov Its metabolic roles in microbes are fundamental, mirroring its functions in higher organisms. The transamination reactions linking it to leucine and the alpha-ketoglutarate/glutamate pool are central to microbial amino acid metabolism. Furthermore, its degradation to acetyl-CoA feeds into the citric acid cycle for energy generation and provides a precursor for biosynthetic pathways, processes that are essential for microbial growth and survival. wikipedia.org

Analytical Chemistry and Detection Methods for 4 Methyl 2 Oxovalerate

Chromatographic Techniques

Chromatography is a fundamental analytical technique for the separation and analysis of 4-methyl-2-oxovalerate. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods, each with its own set of advantages and specific applications.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 4-methyl-2-oxovalerate. Due to the lack of a strong chromophore in the native molecule, derivatization is often necessary to enhance its detection by UV-Visible or fluorescence detectors.

One established HPLC method involves pre-column derivatization with 4-nitro-1,2-phenylenediamine (NPD). asianpubs.org This reagent reacts with the α-keto acid group to form a highly conjugated derivative that can be readily detected by a photodiode array (PDA) detector. A reversed-phase separation can be achieved on a C18 column with an isocratic mobile phase, allowing for the simultaneous determination of 4-methyl-2-oxovalerate along with other α-oxoacids. asianpubs.org

| Parameter | HPLC Method with NPD Derivatization |

| Column | Zorbax C-18 |

| Mobile Phase | Isocratic mixture of methanol, water, and acetonitrile (46:52:2 v/v/v) |

| Flow Rate | 0.9 mL/min |

| Detection | Photodiode Array (PDA) at 255 nm |

| Derivatizing Agent | 4-nitro-1,2-phenylenediamine (NPD) |

This table summarizes the key parameters of an HPLC method for the analysis of 4-methyl-2-oxovalerate after derivatization with NPD. asianpubs.org

Gas chromatography is a powerful technique for the analysis of volatile compounds. To make 4-methyl-2-oxovalerate amenable to GC analysis, it must first be converted into a more volatile derivative. This is typically achieved through esterification, such as methylation, to form fatty acid methyl esters (FAMEs), followed by analysis on a non-polar capillary column. gcms.cz

GC-based methods are frequently utilized in metabolomics studies for the comprehensive profiling of small molecules in biological samples. nih.gov In such applications, samples are often subjected to a two-step derivatization process involving oximation followed by silylation to increase the volatility and thermal stability of the analytes. The resulting derivatives are then separated on a capillary column and detected by a flame ionization detector (FID) or, more commonly, a mass spectrometer.

Two-dimensional chromatography is an advanced separation technique that employs two different chromatographic columns in sequence to analyze complex samples. wikipedia.org This approach significantly enhances peak capacity and resolution compared to one-dimensional chromatography. While specific applications of two-dimensional chromatography for the analysis of 4-methyl-2-oxovalerate are not extensively documented, the principles of these techniques suggest their potential utility.

In comprehensive two-dimensional gas chromatography (GCxGC), the effluent from the first GC column is cryofocused and then rapidly re-injected onto a second, shorter column with a different stationary phase. This allows for the separation of compounds that may co-elute on the first column. Similarly, two-dimensional liquid chromatography (2D-LC) can be employed to separate complex mixtures by using two different LC columns with distinct separation mechanisms. nih.gov Given the complexity of biological matrices where 4-methyl-2-oxovalerate is often measured, 2D chromatography presents a promising avenue for future analytical method development.

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection and identification of 4-methyl-2-oxovalerate. It is most powerful when coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. A highly effective method for the determination of 4-methyl-2-oxovalerate in biological samples like serum and muscle involves the use of high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS). nih.govresearchgate.net This technique allows for the direct analysis of the underivatized keto acid, simplifying sample preparation.

| Parameter | HPLC-Q-TOF/MS Method |

| Column | Agilent Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm) |

| Mobile Phase A | 10 mmol/L ammonium acetate aqueous solution |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 5% to 90% B |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

This table outlines the parameters for a sensitive HPLC-Q-TOF/MS method for the analysis of 4-methyl-2-oxovalerate. nih.govresearchgate.net

GC-MS is another robust technique for the analysis of 4-methyl-2-oxovalerate, particularly in metabolomics research. After derivatization to increase volatility, the compound can be readily separated and identified based on its characteristic mass spectrum. mdpi.com GC-MS offers high chromatographic resolution and provides electron ionization (EI) mass spectra that are highly reproducible and can be compared against spectral libraries for confident identification.

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of compounds. mdpi.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This provides valuable structural information about the precursor ion.

In the context of 4-methyl-2-oxovalerate analysis by HPLC-Q-TOF/MS, the precursor ion [M-H]⁻ at an m/z of 129.0542 is typically selected for fragmentation. nih.gov Collision-induced dissociation (CID) of this precursor ion yields characteristic product ions that can be used to confirm the identity of the compound. The fragmentation pattern provides a unique fingerprint for 4-methyl-2-oxovalerate, allowing for its unambiguous identification even in complex biological samples. researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) has emerged as a powerful and widely used platform for the analysis of 4-methyl-2-oxovalerate and other branched-chain keto acids (BCKAs). This technique offers high sensitivity, specificity, and rapid analysis times, making it suitable for complex biological samples. nih.govnih.gov

A common approach involves reversed-phase chromatography for the separation of 4-methyl-2-oxovalerate from other metabolites. For instance, a method developed for the determination of three BCKAs, including α-ketoisocaproate, in serum and muscle samples utilized an Agilent Eclipse Plus C18 column (2.1 × 100 mm, 1.8 μm). nih.govresearchgate.net The separation was achieved using a gradient elution with a mobile phase consisting of 10 mmol/L ammonium acetate in water and acetonitrile, with a total run time of 10 minutes. nih.govresearchgate.net

Mass spectrometric detection is typically performed using a triple quadrupole or a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument. nih.govresearchgate.net These detectors provide high selectivity and allow for confident identification and quantification of the target analyte. For the analysis of BCKAs, a Q-TOF mass spectrometer can be operated in negative ion mode, monitoring specific precursor and product ion transitions for each compound. nih.govresearchgate.net

A sensitive ultra-fast liquid chromatography-mass spectrometry (UFLC-MS) method has also been developed for tissue samples, which often have low concentrations of BCKAs. nih.gov This method involves derivatization with o-phenylenediamine (OPD) prior to analysis. The derivatized analytes are separated on a UFLC system and detected by a Triple TOF mass spectrometer using a multiple reaction monitoring (MRM) method. nih.gov This approach achieves a low limit of detection (LOD) of 5 nM and a limit of quantification (LOQ) of 15 nM, with a rapid run time of less than 5 minutes, facilitating high-throughput analysis. nih.gov

The table below summarizes typical parameters for the UHPLC-MS analysis of 4-methyl-2-oxovalerate.

| Parameter | Details | Source |

| Column | Agilent Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm) | nih.govresearchgate.net |

| Mobile Phase | A: 10 mmol/L ammonium acetate (aqueous); B: Acetonitrile | nih.govresearchgate.net |

| Gradient | Linear gradient from 5-30% B over 3 min, to 90% B at 3.5 min | nih.govresearchgate.net |

| Flow Rate | 0.3 mL/min | nih.govresearchgate.net |

| Run Time | 10 minutes | nih.govresearchgate.net |

| Detection | Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) | nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | Serum: 0.06-0.23 μmol/L; Muscle: 0.09-0.27 nmol/g | nih.govresearchgate.net |

Spectrophotometric and Fluorimetric Detection Strategies

Spectrophotometric and fluorimetric methods provide alternative strategies for the detection of 4-methyl-2-oxovalerate, often relying on a chemical reaction that produces a chromophoric or fluorophoric derivative. These methods can be cost-effective and are suitable for various applications, though they may sometimes lack the specificity of mass spectrometry-based techniques.

Fluorimetric detection coupled with High-Performance Liquid Chromatography (HPLC) is a particularly sensitive approach. nih.gov This often involves pre-column derivatization to convert the non-fluorescent α-keto acids into highly fluorescent compounds. nih.gov A widely used derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB). rsc.orgsigmaaldrich.comrsc.org The reaction of DMB with α-keto acids in an acidic medium forms fluorescent derivatives that can be separated by reversed-phase HPLC and detected with high sensitivity. rsc.orgsigmaaldrich.com One study reported limits of detection and quantification for six α-keto acids, including α-ketoisocaproic acid, in the low nanomolar range (1.3–5.4 nM and 4.2–18 nM, respectively) using DMB derivatization followed by HPLC with fluorescence detection. rsc.orgrsc.org

Another fluorescent derivatization reagent, 4,5-dimethoxy-1,2-diaminobenzene, has been used for the determination of α-ketoisocaproic acid in brain tissue, achieving femtomole-level quantification. nih.gov

Spectrophotometric methods can also be employed, typically after derivatization. For example, 4-nitro-1,2-phenylenediamine (NPD) has been used as a derivatizing reagent for the HPLC-UV determination of several α-keto acids, including 4-methyl-2-oxovaleric acid. researchgate.netasianpubs.org The derivatives are detected by a photodiode array detector, with one method reporting a detection limit of 0.1-0.266 µg/ml for the analyzed keto acids. researchgate.net

The following table outlines key aspects of a fluorimetric detection method for 4-methyl-2-oxovalerate.

| Parameter | Details | Source |

| Derivatization Reagent | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | rsc.orgrsc.org |

| Separation Technique | High-Performance Liquid Chromatography (HPLC) | rsc.orgrsc.org |

| Column | Inertsil ODS-4V (250 × 3.0 mm, 5.0 µm) | rsc.org |

| Detection | Fluorescence Detector | rsc.orgrsc.org |

| Excitation Wavelength | 367 nm | rsc.org |

| Emission Wavelength | 446 nm | rsc.org |

| Limit of Detection (LOD) | 1.3–5.4 nM | rsc.orgrsc.org |

| Limit of Quantitation (LOQ) | 4.2–18 nM | rsc.orgrsc.org |

Derivatization Strategies for Enhanced Analysis

Derivatization is a key strategy in the analysis of 4-methyl-2-oxovalerate to improve its chromatographic behavior, increase detection sensitivity, and enhance selectivity. researchgate.net Due to the polarity and potential instability of α-keto acids, converting them into more stable and readily detectable derivatives is often necessary. semanticscholar.org

For HPLC with fluorescence or UV detection, several reagents are commonly used. As mentioned, o-phenylenediamine (OPD) and its analogs, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) and 4,5-dimethoxy-1,2-diaminobenzene, react with the α-keto group to form highly fluorescent quinoxalinol derivatives. nih.govnih.govresearchgate.net This is a widely adopted strategy for achieving high sensitivity. rsc.org Other reagents used for HPLC analysis include 4-nitro-1,2-phenylenediamine (NPD) for UV detection and meso-stilbenediamine (SDA). researchgate.netasianpubs.orgresearchgate.net

For Gas Chromatography (GC) analysis, derivatization is essential to increase the volatility of the keto acids. A common approach is the formation of oximes or silylated derivatives. asianpubs.org For example, 1,2-propylenediamine has been used as a derivatizing reagent for the GC determination of several α-keto acids, including 4-methyl-2-oxovaleric acid, in pharmaceutical preparations. asianpubs.org The reaction forms volatile derivatives that can be separated on a GC column and detected by flame ionization. asianpubs.org Other GC derivatization methods include the formation of O-(trimethylsilyl)quinoxalinols. asianpubs.org

The choice of derivatization reagent and method depends on the analytical platform (HPLC or GC), the desired level of sensitivity, and the nature of the sample matrix.

The table below provides examples of derivatization reagents for the analysis of 4-methyl-2-oxovalerate.

| Analytical Platform | Derivatization Reagent | Derivative Type | Detection Method |

| HPLC | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Fluorescent | Fluorescence |

| HPLC | o-phenylenediamine (OPD) | Fluorescent | Fluorescence/MS |

| HPLC | 4-nitro-1,2-phenylenediamine (NPD) | Chromophoric | UV/Photodiode Array |

| GC | 1,2-propylenediamine | Volatile | Flame Ionization |

| GC | O-(trimethylsilyl) reagents | Silylated oximes/quinoxalinols | Mass Spectrometry |

Application in Metabolomics Research for Metabolic Perturbations

The quantification of 4-methyl-2-oxovalerate is of significant interest in metabolomics research, as its levels can serve as a biomarker for certain metabolic disorders. rupahealth.com This keto acid is an intermediate in the catabolism of the essential amino acid leucine (B10760876). wikipedia.org

A primary example of its clinical relevance is in Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase complex. rupahealth.comnih.gov This enzymatic defect leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including 4-methyl-2-oxovalerate, in blood, urine, and tissues. wikipedia.orgnih.gov Elevated concentrations of 4-methyl-2-oxovalerate are a key diagnostic marker for MSUD, and monitoring its levels is crucial for managing the disease. rupahealth.comwikipedia.org The accumulation of this compound is considered to be a significant contributor to the neurological symptoms observed in MSUD patients. nih.gov

More recently, metabolomics studies have also implicated branched-chain amino acids and their keto-acid derivatives in other metabolic perturbations. Elevated levels of 4-methyl-2-oxovalerate, along with other BCKAs, have been significantly associated with impaired fasting glucose and an increased risk of developing Type 2 Diabetes. nih.gov These findings suggest that alterations in BCAA metabolism, reflected by changes in the circulating levels of their corresponding keto acids, may play a role in the pathophysiology of insulin resistance. nih.gov Nontargeted metabolomics approaches have identified 3-methyl-2-oxovalerate (an isomer of 4-methyl-2-oxovalerate) as a strong predictive biomarker for impaired fasting glucose, highlighting the importance of this class of metabolites in metabolic health. nih.gov

The use of advanced analytical techniques like UHPLC-MS in metabolomics allows for the comprehensive profiling of these and other metabolites, providing valuable insights into the biochemical changes associated with metabolic diseases.

Preclinical and in Vitro Investigations of 4 Methyl 2 Oxovalerate Biological Activity

Cellular and Subcellular Studies

In vitro studies using various cell and subcellular models have been instrumental in dissecting the mechanisms of action of 4-methyl-2-oxovalerate at a molecular level.

4-Methyl-2-oxovalerate has been shown to have complex effects on mitochondrial function. In rat brain mitochondria, it can act as an uncoupler of oxidative phosphorylation and a metabolic inhibitor. nih.govselleckchem.commedchemexpress.com This is potentially through its inhibitory effect on the enzyme α-ketoglutarate dehydrogenase. nih.govselleckchem.commedchemexpress.com Studies have demonstrated that KIC can increase the state 4 respiration rate and decrease the respiratory control ratio, which is an indicator of the efficiency of oxidative phosphorylation. nih.govmdpi.com Furthermore, it has been observed to reduce the ADP/O ratio and mitochondrial NAD(P)H levels. nih.gov The catabolism of 4-methyl-2-oxovalerate in pancreatic islets appears to be coupled to mitochondrial oxidative phosphorylation. nih.gov The oxidative decarboxylation of this compound by skeletal muscle mitochondria is enhanced by the presence of ADP. nih.gov

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth and protein synthesis. nih.govnih.gov 4-Methyl-2-oxovalerate has been shown to stimulate mTORC1 signaling. nih.govnih.gov This activation of the mTORC1 pathway is implicated in both the stimulation of protein synthesis and the suppression of insulin-stimulated glucose transport in skeletal muscle cells. nih.govnih.gov The effects of KIC on mTORC1 signaling are thought to be, at least in part, mediated by its conversion back to leucine (B10760876). nih.govnih.gov

4-Methyl-2-oxovalerate plays a significant role in protein metabolism in skeletal muscle. It has been observed to act as a nutrient signal that stimulates skeletal muscle protein synthesis. medchemexpress.com Conversely, it also has been shown to reduce the rate of protein degradation in skeletal muscle. selleckchem.com In models of cancer-associated cachexia, KIC has been found to suppress the expression of myostatin, a key negative regulator of muscle growth, and other molecules related to muscle atrophy. nih.govnih.gov This leads to an improvement in myotube diameter and fusion index. nih.govnih.gov

Table 1: Effects of 4-Methyl-2-Oxovalerate on Protein Metabolism in C2C12 Myotubes

| Parameter | Condition | Effect of 4-Methyl-2-Oxovalerate | Reference |

|---|---|---|---|

| Myostatin mRNA Expression | - | Decreased by 26.37 ± 4.11% | nih.gov |

| Myotube Diameter | Conditioned Media Treatment | Increased by 63.8 ± 25.71% | nih.gov |

| Fusion Index | Conditioned Media Treatment | Increased by 51.9 ± 22.6% | nih.gov |

The influence of 4-methyl-2-oxovalerate on glucose metabolism is multifaceted. In pancreatic β-cells, it is a potent secretagogue of insulin. nih.gov This action is believed to be mediated through its metabolism within the β-cell. nih.gov Some studies suggest that it can directly inhibit the ATP-sensitive K+ channel, which is a key step in insulin secretion. nih.gov However, in skeletal muscle cells, KIC has been shown to suppress insulin-stimulated glucose transport in an mTORC1-dependent manner. nih.govnih.gov This effect appears to be dependent on its transamination back to leucine. nih.govnih.gov

High concentrations of 4-methyl-2-oxovalerate, as seen in Maple Syrup Urine Disease, are considered neurotoxic. wikipedia.orgnih.govnih.govwikipedia.org In vitro studies have shown that KIC can induce the production of reactive species in the rat hippocampus and in hippocampal neurons. nih.gov It has also been found to increase the phosphorylation of intermediate filament proteins in the cerebral cortex of rats, an effect mediated by Ca2+/calmodulin- and cAMP-dependent protein kinases. nih.gov Furthermore, elevated levels of KIC can lead to a reduction in the neurotransmitters glutamate (B1630785), glutamine, and GABA in the brain. wikipedia.org

In Vivo Animal Model Studies (Non-Human)

Studies in animal models have provided valuable insights into the systemic effects of 4-methyl-2-oxovalerate. In a rat model of chronic uremia, KIC was shown to be utilized more efficiently than leucine for protein synthesis in various organs, including the liver and muscle. nih.gov In mouse models of cancer-associated cachexia, administration of KIC led to an increase in body weight, grip strength, and skeletal muscle mass. nih.govnih.gov These beneficial effects were associated with a reduction in myostatin expression in both skeletal muscle and serum. nih.gov In diabetes-susceptible mice, KIC elicited a dramatic insulin secretory response in pancreatic islets. nih.govphysiology.orgphysiology.org Intracerebroventricular injection of KIC in rats was found to reduce the activities of mitochondrial respiratory chain enzymes and increase the formation of reactive species in the hippocampus. nih.gov

Table 2: In Vivo Effects of 4-Methyl-2-Oxovalerate in Animal Models

| Animal Model | Finding | Reference |

|---|---|---|

| Rats with Chronic Uremia | Increased efficiency of KIC utilization for protein synthesis compared to leucine. | nih.gov |

| C26 Tumour-bearing Mice (Cancer Cachexia) | Increased body weight (11.11 ± 8.53%), grip strength (24.76 ± 10.58%), and skeletal muscle mass. | nih.gov |

| C26 Tumour-bearing Mice (Cancer Cachexia) | Decreased myostatin protein expression in tibialis anterior muscle (-23.57 ± 12.22%) and serum (-52.11 ± 3.56%). | nih.gov |

| Diabetes-susceptible BTBR Mice | KIC (15 mM) stimulated insulin secretion by approximately 9-fold over basal in islets. | physiology.org |

| Rats (Intracerebroventricular Injection) | Reduced mitochondrial complex activities and increased reactive species formation in the hippocampus. | nih.gov |

Metabolic Disposition and Tissue-Specific Processing (e.g., Liver, Gut, Kidney Roles in Canine Models)

The metabolism of branched-chain amino acids (BCAAs) and their corresponding branched-chain α-keto acids (BCKAs), such as 4-methyl-2-oxovalerate (also known as α-ketoisocaproate or KIC), follows a well-defined pathway in mammals. The initial and reversible step in BCAA catabolism is transamination, a reaction catalyzed by branched-chain aminotransferase (BCAT) enzymes. frontiersin.org This process converts the BCAA into its respective BCKA. While BCAT is found in numerous tissues, it is notably absent from the liver. efdeportes.com

Skeletal muscle is a primary site for the transamination of BCAAs. frontiersin.orgyoutube.com Following its formation or administration, KIC undergoes a critical, irreversible step: oxidative decarboxylation. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.orgyoutube.com The liver is the principal site for BCKDH activity, playing a central role in the ultimate breakdown of BCKAs. plos.org The BCKDH complex converts KIC into isovaleryl-CoA, which then enters subsequent metabolic pathways, ultimately yielding acetoacetate (B1235776) and acetyl-CoA, marking leucine and KIC as ketogenic. frontiersin.orgyoutube.com While specific studies detailing the precise roles of the gut and kidney in canine models are not extensively detailed in the available literature, the general mammalian pathway points to widespread transamination capabilities and a predominant role for the liver in the irreversible oxidation of 4-methyl-2-oxovalerate.

Investigations into Systemic Metabolic Regulation (e.g., Insulin Secretion in Mouse Islets)

The role of 4-methyl-2-oxovalerate as a potent insulin secretagogue has been a significant area of investigation, particularly using isolated pancreatic islets from mouse models. Studies have shown that KIC, the transamination product of leucine, elicits a dramatic insulin secretory response. nih.govphysiology.org

The mechanism of KIC-induced insulin secretion is linked to its metabolism within the pancreatic β-cell. A requisite step is the transamination of KIC, which involves an amine donor, leading to the formation of α-ketoglutarate. nih.govphysiology.org This formation of α-ketoglutarate appears to be a key signaling event, as α-ketoglutarate itself can directly stimulate insulin secretion. nih.govphysiology.org In fact, studies comparing diabetes-susceptible (BTBR) and normal (B6) mouse islets found that the hyper-responsiveness of BTBR islets to KIC was associated with higher endogenous glutamate levels, the amine donor in the transamination reaction. nih.govphysiology.org When an exogenous source of α-ketoglutarate was provided, the difference in insulin secretion between the two strains was eliminated, suggesting the rate-limiting step is the formation of α-ketoglutarate from KIC. physiology.org

Further investigations into the mechanism revealed that KIC can directly inhibit the ATP-sensitive K+ (KATP) channel in pancreatic β-cells, a key step in initiating insulin release. nih.gov However, its primary action is believed to be through its metabolism, which raises the cytosolic ATP/ADP ratio, providing the triggering signal for secretion. researchgate.net

| Secretagogue | Concentration | Observed Effect on Insulin Secretion | Relevant Mechanism/Note |

|---|---|---|---|

| α-ketoisocaproate (KIC) | 15 mM | ~9-fold increase over basal in BTBR islets; ~3-fold in B6 islets. physiology.org | Acts via transamination to α-ketoglutarate; also shows moderate contribution from direct KATP channel inhibition. nih.govphysiology.orgnih.gov |

| α-ketoglutarate (α-KG) | 15 mM | Elicited insulin secretion equally from B6 and BTBR islets, to the same level as KIC in BTBR islets. physiology.org | Considered a requisite step in the response to KIC. nih.govphysiology.org |

| Succinate | 20 mM | Does not stimulate insulin secretion in mouse islets. nih.govphysiology.org | Suggests the effect of α-KG is not dependent on its oxidation to succinate. physiology.org |

| Leucine | - | Stimulates insulin secretion. ujms.net | Parent amino acid of KIC. |

Studies on Muscle Protein Dynamics and Exercise Physiology in Animal Models

The influence of 4-methyl-2-oxovalerate on muscle protein metabolism has been explored in cellular and animal models, often in comparison to its parent amino acid, leucine. In vitro studies using C2C12 myotubes (a mouse muscle cell line) have demonstrated that KIC can regulate protein turnover. Specifically, KIC was shown to counteract the inhibitory effects of myostatin, a negative regulator of muscle growth, on protein synthesis. researchgate.net It also mitigated myostatin-induced protein degradation. researchgate.net Furthermore, KIC treatment was found to reduce the expression of myostatin itself in a dose- and time-dependent manner. researchgate.net

In vivo studies in growing pigs showed that dietary supplementation with KIC altered lipid metabolism in skeletal muscle. nih.gov Compared to a basal diet, KIC supplementation decreased the expression of genes involved in fatty acid transport and synthesis (like FATP-1, ACC, and SREBP-1c) in the longissimus dorsi muscle, while increasing genes related to fatty acid transport and oxidation (FATP-1, FAT/CD36, ATGL, and M-CPT-1) in the more oxidative soleus muscle. nih.gov

Studies in rats have highlighted differences between the effects of leucine and KIC on insulin signaling in muscle. Leucine gavage was found to increase the phosphorylation of key proteins in the mTOR signaling pathway (S6K1, S6) in skeletal muscle, an effect not observed with KIC gavage. plos.org This suggests that leucine may have direct signaling effects on muscle protein synthesis pathways that are not fully replicated by its keto-acid counterpart in vivo. plos.orgnih.gov

Regarding exercise physiology, studies have observed changes in the levels of BCAA metabolites, including 4-methyl-2-oxopentanoate, in response to exercise, particularly when initiated with low muscle glycogen. nih.gov In human subjects, exercising in a low-glycogen state led to greater increases in serum levels of BCAA metabolites compared to exercising in a glycogen-adequate state, suggesting an increased reliance on BCAA catabolism for fuel. nih.gov

| Condition | Protein/Process Measured | Effect of KIC (1 mM) |

|---|---|---|

| Myostatin Treatment | Protein Synthesis (Puromycin incorporation) | Rescued the myostatin-induced decrease in synthesis. researchgate.net |

| Myostatin Treatment | Protein Degradation (Ubiquitin-conjugated proteins) | Prevented the myostatin-induced increase in degradation. researchgate.net |

| Basal | Myostatin mRNA levels | Significantly decreased expression. researchgate.net |

| Basal | Myostatin protein expression | Decreased expression in a dose- and time-dependent manner. researchgate.net |

| Myostatin Treatment | MuRF1 and MAFbx protein expression | Attenuated the myostatin-induced increase in these atrophy markers. researchgate.net |

Comparative Biochemical Studies with Related Alpha-Keto Acids and Branched-Chain Amino Acids

The biochemical properties of 4-methyl-2-oxovalerate are often best understood in comparison with its parent amino acid, leucine, and the other branched-chain α-keto acids: α-ketoisovalerate (KIV, from valine) and α-keto-β-methylvalerate (KMV, from isoleucine). frontiersin.org

In studies of insulin secretion, KIC is consistently shown to be a more potent secretagogue than KIV and KMV. One study demonstrated that when KATP channels were pharmacologically closed, various α-keto acid anions amplified insulin release in the following order: β-phenylpyruvate < α-ketoisovalerate < α-ketovalerate ≈ α-ketocaproate < α-ketoisocaproate (KIC). nih.gov This highlights a unique metabolic feature of KIC within pancreatic islets that makes it particularly effective at stimulating insulin release. nih.gov

Similarly, investigations into the phosphorylation of intermediate filament proteins in the cerebral cortex of rats found that KIC significantly increased the phosphorylation of these proteins. nih.gov In contrast, KIV and KMV had no effect, indicating a specific action of KIC on certain protein kinase pathways that is not shared by the other BCKAs. nih.gov

Dietary studies in rats also reveal important comparative interactions. Consumption of a diet high in leucine or KIC depressed the plasma concentrations of the other two BCAAs (isoleucine and valine) and their corresponding keto acids (KMV and KIV). nih.gov Interestingly, high dietary levels of KMV or KIV also depressed plasma concentrations of the other BCKAs and BCAAs, but high levels of the amino acids isoleucine or valine did not have this reciprocal depressive effect. nih.gov This suggests that an excess of any single BCKA can impact the metabolism and circulating levels of the entire BCAA and BCKA pool, an effect not equally shared by the parent amino acids.

| Compound | Parent Amino Acid | Effect on Insulin Secretion (Mouse Islets) | Effect on Intermediate Filament Phosphorylation (Rat Cerebral Cortex) | Effect of High Dietary Intake on Other BCAA/BCKA Plasma Levels (Rats) |

|---|---|---|---|---|

| 4-methyl-2-oxovalerate (KIC) | Leucine | Strong stimulation; most potent among BCKAs. physiology.orgnih.gov | Significant increase. nih.gov | Depresses plasma isoleucine, valine, KMV, and KIV. nih.gov |

| α-ketoisovalerate (KIV) | Valine | Insignificant or weak stimulation. nih.gov | No effect. nih.gov | Depresses plasma leucine, isoleucine, KIC, and KMV. nih.gov |

| α-keto-β-methylvalerate (KMV) | Isoleucine | Not specifically detailed in these studies, but generally less potent than KIC. | No effect. nih.gov | Depresses plasma leucine, valine, KIC, and KIV. nih.gov |

Future Research Directions and Gaps in Understanding Calcium 4 Methyl 2 Oxovalerate

Elucidation of Novel Metabolic Pathways and Interactions

While the primary pathway of KIC metabolism through the branched-chain α-keto acid dehydrogenase (BCKDH) complex is well-documented, its interactions with other metabolic networks are not fully understood. The accumulation of KIC in disorders like Maple Syrup Urine Disease (MSUD) highlights its potential to disrupt other cellular processes. wikipedia.orgnih.gov

Future research should focus on:

Inter-organ Flux and Metabolism: Comprehensive metabolic flux analysis using advanced tracer methodologies in multi-catheterized animal models, such as pigs, can provide a more detailed picture of how KIC is produced, transported, and utilized by various organs like the liver, kidneys, and muscles. physiology.org

Mitochondrial Carrier Interactions: Preliminary studies suggest that KIC can inhibit the mitochondrial pyruvate (B1213749) carrier (MPC), which could have significant implications for glucose homeostasis and cellular energy metabolism. researchgate.net Further investigation is needed to confirm this interaction across different cell types and to explore its potential impact on metabolic diseases where BCAA metabolism is dysregulated. researchgate.net

Neurotransmitter Homeostasis: In the central nervous system, elevated KIC levels are associated with reduced levels of glutamate (B1630785), glutamine, and GABA. wikipedia.org The precise mechanisms of this disruption, including the role of monocarboxylate transporters and transamination reactions in astrocytes, require further elucidation to understand the neurotoxicity observed in MSUD. wikipedia.org

Gut Microbiome Influence: The role of the gut microbiota in BCAA and KIC metabolism is an emerging area of interest. Research into how specific bacterial species, such as Prevotella copri, contribute to circulating KIC levels could reveal novel pathways linking gut health to systemic metabolic control. frontiersin.org

Development of Advanced Analytical Techniques for Comprehensive Profiling

Accurate quantification of KIC in various biological matrices is essential for both clinical diagnostics and research. While several methods exist, there are still opportunities for improvement.

Existing analytical methods include gas-liquid chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) with fluorescence or UV detection. mdpi.comnih.gov However, these techniques can be time-consuming or lack the sensitivity required to detect low concentrations of KIC in tissue samples. mdpi.comnih.gov

Future advancements should aim for:

Enhanced Sensitivity and Speed: The development of ultra-fast liquid chromatography-mass spectrometry (UFLC-MS) and HPLC-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS) methods offers higher sensitivity and shorter analysis times. mdpi.comnih.gov Continued refinement of these technologies is needed to enable the detection of femtomole-level concentrations in small tissue samples, such as brain biopsies. nih.gov

Minimizing Derivatization: Many current methods rely on derivatization with reagents like o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB), which can be tedious and involve toxic chemicals. nih.govrsc.orgrsc.org Developing direct measurement techniques or more stable, safer derivatizing agents would represent a significant step forward.

Metabolomic Profiling: Integrating KIC analysis into broader mass spectrometry-based metabolomics platforms will allow researchers to study its relationship with a wide array of other metabolites simultaneously. nih.gov This approach can help identify novel biomarkers and reveal unexpected metabolic perturbations associated with altered KIC levels.

| Technique | Common Application | Advantages | Limitations/Gaps for Future Development |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Measurement in plasma and urine mdpi.com | Well-established | Time-consuming, may require derivatization mdpi.com |

| High-Performance Liquid Chromatography (HPLC) with Fluorescence/UV Detection | Quantification in plasma, tissues, and cell culture nih.govnih.govrsc.org | Good sensitivity with derivatization | Derivatization can be complex and involve toxic reagents nih.govrsc.org |

| HPLC-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS) | Determination in serum and muscle samples mdpi.com | High sensitivity and reliability, rapid analysis mdpi.comnih.gov | Requires sophisticated instrumentation |

Deeper Mechanistic Insights from Advanced In Vitro and In Vivo Models

Understanding the precise molecular mechanisms through which KIC exerts its effects requires sophisticated biological models that can bridge the gap between cellular and whole-organism physiology.

Current research utilizes a range of models:

In Vitro Models: These include various cell lines such as the mouse hippocampal neuronal cell line (HT-22) to study neurotoxicity, C2C12 myotubes for muscle atrophy research, and K562 cells for leukemia studies. nih.govrsc.orgnih.gov These models are invaluable for dissecting specific cellular pathways, like the Akt-FoxO3a-myostatin axis in muscle wasting. nih.gov

In Vivo Models: Rodent models, particularly Sprague-Dawley and Wistar rats, are frequently used to investigate the systemic effects of KIC on insulin signaling, mitochondrial function in the brain, and muscle physiology. nih.govplos.org Animal models of cancer cachexia are also employed to test the therapeutic potential of KIC. nih.gov

Gaps in current modeling and future directions include:

Organoid and 3D Cell Cultures: Moving from 2D cell cultures to more physiologically relevant 3D models, such as brain or liver organoids, could provide deeper insights into cell-cell interactions and tissue-level responses to KIC.

Genetically Engineered Models: The development of knockout mouse models for key enzymes in BCAA metabolism, beyond those that cause severe diseases like MSUD, can help to subtly manipulate KIC levels and study the chronic effects of its accumulation or depletion. nih.gov

Humanized Models: The use of human cell lines like HepaRG, which better reflect human liver metabolism, can improve the translation of findings related to drug-induced liver injury and metabolic dysfunction. nih.gov

| Model Type | Specific Example | Area of Investigation | Key Findings/Potential |

|---|---|---|---|

| In Vitro (Cell Line) | HT-22 (Mouse Hippocampal Neurons) nih.gov | Neurotoxicity, Mitochondrial Function | KIC administration reduced mitochondrial complex activities and increased reactive species production. nih.gov |

| In Vitro (Cell Line) | C2C12 Myotubes (Mouse Myoblasts) nih.gov | Muscle Atrophy in Cancer Cachexia | KIC suppressed MuRF1 and MAFbx expression and restored myotube diameter. nih.gov |

| In Vivo (Animal Model) | Sprague-Dawley Rats plos.org | Insulin Signaling | KIC gavage increased phosphorylation of S6 in the liver but did not affect whole-body insulin tolerance. plos.org |

| In Vivo (Animal Model) | BALB/c Mice (Cancer Cachexia Model) nih.gov | Therapeutic Effects on Muscle Wasting | KIC administration increased body weight, grip strength, and skeletal muscle mass. nih.gov |

Exploration of Specific Biochemical Applications Beyond Current Scope

The current research on Calcium 4-methyl-2-oxovalerate and KIC is primarily focused on its role in inherited metabolic disorders and its potential as a supplement for muscle health. wikipedia.org However, its fundamental position in metabolism suggests a broader range of applications that are currently underexplored.

Future research should investigate:

Immunomodulation: Recent studies have shown that different branched-chain ketoacids can modulate macrophage polarization and metabolic reprogramming, with KIC inducing a pro-tumoral macrophage state. frontiersin.org This opens up the possibility of targeting KIC metabolism as a strategy in cancer immunotherapy or in inflammatory diseases.

Therapeutic Target in Metabolic Syndrome: Given the links between elevated BCAAs, insulin resistance, and cardiovascular disease, understanding how KIC specifically contributes to these pathologies is crucial. frontiersin.org It could be a biomarker or a therapeutic target for managing metabolic syndrome.

Biocatalysis and Bioproduction: Research into the biotransformation of L-leucine to KIC using microorganisms like Rhodococcus opacus presents an alternative, potentially more sustainable method for producing this valuable keto acid for research and pharmaceutical purposes. researchgate.net

Neurodegenerative Diseases: As KIC has been shown to impair mitochondrial function and is considered neurotoxic at high concentrations, its potential role in the pathogenesis of neurodegenerative diseases, beyond inborn errors of metabolism, warrants investigation. nih.govresearchgate.net

Q & A

Q. What are the established protocols for synthesizing and characterizing calcium 4-methyl-2-oxovalerate in laboratory settings?

Methodological Answer: Synthesis typically involves neutralizing 4-methyl-2-oxovaleric acid with calcium hydroxide under controlled pH and temperature. Characterization requires multi-modal analytical validation:

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 210 nm .

- Structural confirmation : Nuclear magnetic resonance (NMR) for carbon and proton environments, supplemented by Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., ketone and carboxylate moieties) .

- Quantitative analysis : Inductively coupled plasma mass spectrometry (ICP-MS) for calcium content verification .

Experimental safety protocols mandate protective equipment (gloves, goggles) and segregated waste disposal due to potential irritant properties .

Q. How should experimental designs be structured to investigate this compound’s role in metabolic pathways?

Methodological Answer: Studies should incorporate:

- Controlled variables : Dosage ranges (e.g., 0.1–10 mM), exposure duration, and cellular models (e.g., hepatocytes or myocytes) .

- Negative/positive controls : Baseline metabolite levels (e.g., untreated cells) and comparator compounds (e.g., α-ketoglutarate) .

- Endpoint measurements : ATP production via luciferase assays, TCA cycle intermediates via LC-MS metabolomics .

Statistical power analysis should determine sample sizes to ensure reproducibility (α = 0.05, power ≥80%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound’s effects on mitochondrial function?

Methodological Answer: Contradictions often arise from:

- Context-dependent variables : Cell type specificity (e.g., skeletal vs. cardiac muscle mitochondria) .

- Analytical sensitivity : Differences in LC-MS ionization efficiency or extraction protocols .

Resolution strategies:- Meta-analysis : Aggregate datasets across studies to identify confounding variables (e.g., oxygen tension, nutrient availability) .

- Mechanistic validation : Use isotopic tracing (e.g., ¹³C-labeled substrates) to track flux into the TCA cycle .

- Theoretical alignment : Reconcile findings with established metabolic theories (e.g., anaplerotic substrate roles) .

Q. What methodological frameworks support integrating multi-omics data to study this compound’s systemic effects?

Methodological Answer:

- Transcriptomics : RNA-seq to identify upregulated/downregulated genes (e.g., PDH kinase, citrate synthase) .

- Proteomics : SILAC labeling to quantify enzyme abundance changes .

- Metabolomics : Pathway enrichment analysis (e.g., KEGG, MetaCyc) to map perturbations .

Data integration tools like MetaboAnalyst or XCMS Online enable cross-platform correlation, but require batch-effect correction and normalization to minimize technical variability .

Q. How can theoretical frameworks guide hypothesis generation for this compound’s interaction with calcium signaling pathways?

Methodological Answer:

- Substantive assumptions : Link the compound’s structure (calcium chelation capacity) to calcium-sensing receptors (CaSR) or calmodulin interactions .

- Methodological constraints : Use fluorescent probes (e.g., Fluo-4 AM) to quantify intracellular Ca²⁺ dynamics in real time .

- Validation : CRISPR-edited cell lines (e.g., CaSR knockout) to isolate mechanistic contributions .

Methodological Validation & Reproducibility

Q. What steps ensure methodological rigor in studies involving this compound?

Methodological Answer:

- Pre-registration : Document protocols (e.g., synthesis conditions, analytical parameters) in open-access repositories .

- Blinded analysis : Separate sample preparation and data acquisition teams to reduce bias .

- Inter-laboratory validation : Share aliquots with independent labs for cross-verification .

Q. How should biomarker data for this compound be statistically adjusted in human cohort studies?

Methodological Answer:

- Covariate adjustment : Age, sex, BMI, and renal function (creatinine clearance) .

- Batch correction : Combat algorithm for metabolomics data .

- Reproducibility metrics : Intraclass correlation coefficients (ICC >0.7) and coefficient of variation (CV <15%) .

Ethical & Reporting Considerations

Q. What ethical guidelines apply to preclinical testing of this compound?

Methodological Answer:

- Animal studies : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample-size justification .

- Human biospecimens : Obtain informed consent for metabolomic profiling, with anonymization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.